N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide
Overview
Description
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide (N-TMDP) is a novel sulfonamide compound with a wide range of applications in scientific research. It is a highly reactive compound that has been shown to possess unique properties such as high selectivity, stability, and reactivity, as well as low toxicity. N-TMDP has been used in a variety of applications, from the synthesis of pharmaceuticals to the study of biological processes.
Scientific Research Applications
Comprehensive Analysis of Scientific Research Applications of N-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenyl]Cyclopropanesulfonamide
Organic Synthesis: This compound is a valuable reagent in organic synthesis, particularly in the formation of C-C bonds. It can be used for the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This process is crucial for creating complex organic molecules with high precision.
Drug Discovery: In the pharmaceutical industry, the compound’s ability to participate in Suzuki-Miyaura cross-coupling reactions makes it a cornerstone for constructing pharmacologically active molecules. It enables the introduction of phenyl groups into drug molecules, potentially altering their activity and bioavailability.
Material Science: The compound’s boronate ester functionality is used in the development of novel materials. For instance, it is employed in the synthesis of copolymers based on benzothiadiazole and electron-rich arene units, which have applications in optoelectronics .
Catalysis: As a ligand, this compound can enhance the activity of catalysts used in chemical transformations. Its steric and electronic properties can be fine-tuned to improve the efficiency of catalytic processes, such as hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Analytical Chemistry: In analytical chemistry, it serves as a model compound in the study of the stability of boronate esters in different alcohols using the LCMS technique . This research is vital for understanding the behavior of boronate esters in various chemical environments.
Conformational Studies: The compound is also significant in conformational analysis, which is essential for understanding the structure of molecules. Such studies can reveal the preferred spatial arrangement of atoms within a molecule and predict its reactivity and interaction with other molecules .
properties
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4S/c1-14(2)15(3,4)21-16(20-14)11-5-7-12(8-6-11)17-22(18,19)13-9-10-13/h5-8,13,17H,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPZVXFTVACVDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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